5-Bromo-6-[dibromo(fluoro)methyl]hexahydro-4,7-methano-2-benzofuran-1,3-dione
Description
5-Bromo-6-[dibromo(fluoro)methyl]hexahydro-4,7-methano-2-benzofuran-1,3-dione is a highly substituted bicyclic compound characterized by a hexahydro-4,7-methano-benzofuran core. Its structure includes bromine, fluorine, and dibromomethyl substituents, which contribute to its unique electronic and steric properties.
Properties
CAS No. |
21902-82-9 |
|---|---|
Molecular Formula |
C10H8Br3FO3 |
Molecular Weight |
434.88 g/mol |
IUPAC Name |
8-bromo-9-[dibromo(fluoro)methyl]-4-oxatricyclo[5.2.1.02,6]decane-3,5-dione |
InChI |
InChI=1S/C10H8Br3FO3/c11-7-3-1-2(6(7)10(12,13)14)4-5(3)9(16)17-8(4)15/h2-7H,1H2 |
InChI Key |
FEXCAFDEWQGXII-UHFFFAOYSA-N |
Canonical SMILES |
C1C2C3C(C1C(C2C(F)(Br)Br)Br)C(=O)OC3=O |
Origin of Product |
United States |
Biological Activity
5-Bromo-6-[dibromo(fluoro)methyl]hexahydro-4,7-methano-2-benzofuran-1,3-dione is a synthetic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including anticancer properties, antimicrobial effects, and other pharmacological profiles, supported by relevant research findings and data.
The compound has the following chemical characteristics:
- Molecular Formula : C9H10Br3O2
- Molecular Weight : 352.89 g/mol
- Density : 1.498 g/cm³
- Boiling Point : 265°C at 760 mmHg
- Flash Point : 104.9°C
Biological Activity Overview
Research indicates that this compound exhibits various biological activities, primarily in anticancer and antimicrobial domains.
Anticancer Activity
Recent studies have highlighted the compound's potential as an anticancer agent. Specifically:
- Cell Line Studies : In vitro studies evaluated the compound against various cancer cell lines, including A-549 (lung cancer) and HeLa (cervical cancer) using the MTT assay protocol. The results demonstrated significant cytotoxicity with calculated IC50 values indicating effective inhibition of cell growth at nanomolar concentrations .
- Mechanism of Action : Molecular docking studies suggest that the compound interacts with key proteins involved in cancer progression, such as extracellular signal-regulated kinase 2 (ERK2) and fibroblast growth factor receptor 2 (FGFR2). These interactions are believed to disrupt signaling pathways critical for tumor growth and survival .
Antimicrobial Activity
The compound has also shown promising antimicrobial properties:
- Screening Results : In a study assessing various benzofuran derivatives, compounds similar to this compound displayed significant antibacterial activity against a range of pathogens. The structure-activity relationship (SAR) analysis indicated that halogen substitutions enhance antimicrobial potency .
Case Studies and Research Findings
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound’s structural complexity and halogenation pattern invite comparisons with other benzofuran-dione derivatives and halogenated bicyclic systems. Below is an analysis based on substituent effects, synthetic pathways, and reactivity.
Table 1: Key Structural and Functional Comparisons
Key Findings:
Substituent Effects: The target compound’s dibromo(fluoro)methyl group introduces significant steric hindrance and electron-withdrawing effects compared to simpler brominated analogs like Compound 13. This likely reduces its nucleophilic reactivity but enhances stability toward electrophilic substitution. Methano-bridge: The hexahydro-4,7-methano framework imposes conformational rigidity, distinguishing it from planar benzofuran systems (e.g., Compound 14).
However, the methano bridge complicates ring-forming steps compared to non-bridged benzofurans .
Reactivity :
- Unlike Compound 14, which undergoes hydroxylation and demethylation (as shown in ), the target compound’s halogenated methyl group is expected to resist such transformations, favoring instead halogen displacement or elimination under harsh conditions.
Q & A
Q. Basic Research Focus
- X-ray diffraction : Resolve stereochemistry and confirm hexahydro-4,7-methano bridge geometry, as seen in related benzofuran derivatives .
- NMR/FTIR : Track bromine/fluorine substitution patterns (e.g., NMR for fluoromethyl groups) and carbonyl stretching frequencies (~1,750 cm) .
How should researchers address contradictions in reported reaction yields or selectivity?
Q. Advanced Research Focus
- Data reconciliation : Apply multivariate analysis to isolate variables (e.g., trace moisture degrading fluoromethyl intermediates).
- Feedback loops : Integrate experimental results with computational models to refine reaction mechanisms (e.g., competing halogenation pathways) .
- Reproducibility checks : Standardize equipment calibration and reagent purity thresholds across labs .
What computational tools are effective for modeling non-covalent interactions in this compound’s crystal structure?
Q. Advanced Research Focus
- Halogen bonding : Use software like Gaussian or ORCA to calculate Br···O/F interactions (3.3–3.5 Å distances), critical for stabilizing supramolecular assemblies .
- π-π stacking : Simulate aromatic interactions between methano-benzofuran cores and adjacent rings using molecular dynamics .
What methodologies validate the environmental stability of this compound under varying pH and temperature?
Q. Basic Research Focus
- Accelerated degradation studies : Expose the compound to UV light, acidic/basic buffers, and elevated temperatures (40–80°C).
- Analytical monitoring : Employ HPLC-MS to detect decomposition products (e.g., debromination or lactone ring hydrolysis) .
How can kinetic studies elucidate mechanistic pathways for fluoromethyl group incorporation?
Q. Advanced Research Focus
- Rate profiling : Monitor intermediate formation via in-situ FTIR or stopped-flow techniques.
- Isotopic labeling : Use -labeled carbonyl groups to trace cycloaddition steps .
What advanced separation techniques improve isolation of diastereomers in this compound?
Q. Advanced Research Focus
- Chiral chromatography : Utilize amylose-based columns with polar organic modifiers (e.g., ethanol/hexane).
- Membrane technologies : Apply nanofiltration to separate brominated byproducts based on molecular weight .
How do steric and electronic effects influence reactivity in multi-halogenated benzofuran systems?
Q. Advanced Research Focus
- Steric maps : Generate 3D electrostatic potential surfaces to identify hindered sites (e.g., dibromo-methyl groups slowing nucleophilic attacks) .
- Hammett correlations : Quantify electron-withdrawing effects of bromine/fluorine on carbonyl reactivity .
What collaborative frameworks enhance interdisciplinary research on this compound?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
